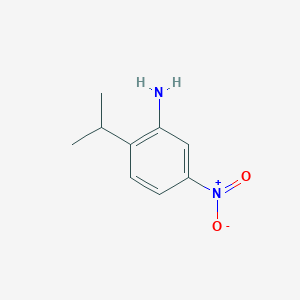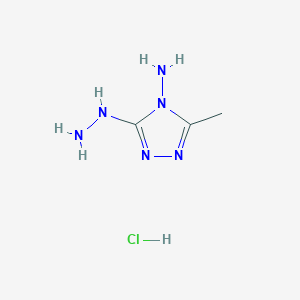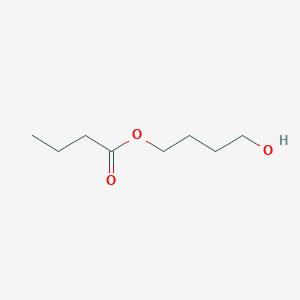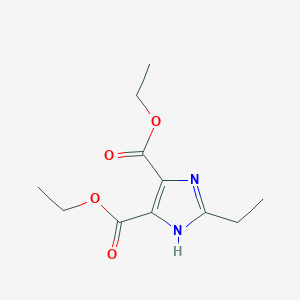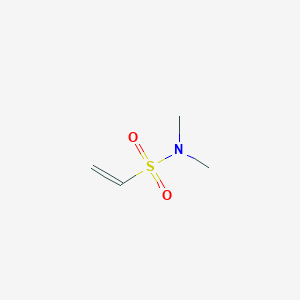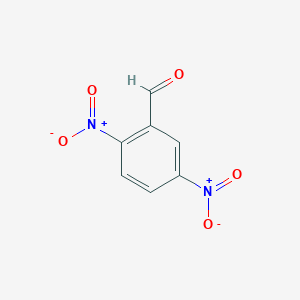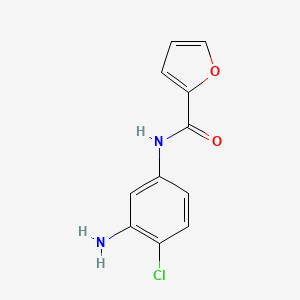
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminophenyl)-2-(4-isopropylphenoxy)acetamide (also known as 3-AP-4-IPA) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in drug development and laboratory experiments. 3-AP-4-IPA is a small molecule that is composed of two aromatic rings, an amine group, and an acetamide group. The compound has been shown to have a number of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized and analyzed for its structural properties. This compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds of the type N–H⋅⋅⋅O and intramolecular interactions. The crystal structure provides insights into its potential applications in various fields of research (Sharma et al., 2018).
Anticancer Activity
Research has focused on the antitumor potential of derivatives of this compound. For instance, derivatives bearing different heterocyclic ring systems have shown considerable anticancer activity against various human tumor cell lines. These findings highlight the compound's relevance in cancer research and potential therapeutic applications (Yurttaş et al., 2015).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, is significant in the synthesis of antimalarial drugs. Its chemoselective acetylation, using specific catalysts, demonstrates its utility in drug synthesis and the broader pharmaceutical industry (Magadum & Yadav, 2018).
Role in Green Chemistry
N-(3-Amino-4-methoxyphenyl)acetamide, another related compound, is important for the production of azo disperse dyes. Its synthesis via a green chemistry approach using novel catalysts highlights the environmental benefits and the compound's applicability in sustainable practices (Qun-feng, 2008).
Medicinal Chemistry and Pharmacology
Derivatives of this compound are studied for their potential in medicinal chemistry and pharmacology. Their transformation under mild conditions and without the need for catalysts or additives align with the principles of green chemistry. These compounds could be valuable in the development of new therapeutic agents and in fine organic synthesis (Stepanova et al., 2019).
Anti-Inflammatory Drug Research
The synthesis of indole acetamide derivatives, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has shown promise in anti-inflammatory drug research. These studies provide insights into the molecular interactions and stability of such compounds, contributing to the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFDICQEHSMNSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)

